molecular formula C11H14N4O B113144 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one CAS No. 878208-88-9

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B113144
CAS No.: 878208-88-9
M. Wt: 218.26 g/mol
InChI Key: CMFJPXZFJOUCSM-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that features a pyrazolone core with an aminopropyl and pyridinyl substituent. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-keto ester.

    Introduction of the pyridinyl group: This can be done via a nucleophilic substitution reaction where the pyrazolone intermediate reacts with a pyridine derivative.

    Attachment of the aminopropyl group: This step involves the reaction of the intermediate with a suitable aminopropylating agent under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions could target the pyrazolone ring or the pyridinyl group, potentially yielding dihydropyridine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one: can be compared with other pyrazolone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other pyrazolone derivatives.

Biological Activity

4-(3-Aminopropyl)-5-(4-pyridinyl)-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrazolone core and functional groups such as a pyridine ring and an aminopropyl substituent, suggests diverse biological activities. This compound has garnered attention for its potential applications in drug development, particularly in targeting inflammatory and cancer-related pathways.

Chemical Structure and Properties

  • Molecular Formula : C11H14N4O
  • Molecular Weight : 218.25 g/mol
  • IUPAC Name : 4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one

The molecular structure includes:

  • A five-membered pyrazolone ring.
  • A 4-pyridinyl group that enhances its interaction with biological targets.
  • An aminopropyl side chain that may influence its pharmacokinetic properties.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have shown inhibitory effects against various cancer-related kinases such as BRAF(V600E), which is crucial in melanoma treatment. The compound's structure suggests it may interact with these targets to inhibit tumor growth .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses by interacting with specific proteins involved in signaling pathways related to inflammation. Pyrazolone derivatives are known for their anti-inflammatory properties, and this compound's structural features may enhance its efficacy in reducing inflammation .

Antibacterial and Antifungal Activities

Pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the pyridine group may contribute to enhanced antimicrobial properties. In vitro studies have indicated that similar compounds exhibit moderate to excellent activity against various pathogens .

Structure-Activity Relationship (SAR)

The unique structural components of this compound play a crucial role in its biological activity. The following table summarizes the SAR insights based on related compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-oneContains an amino group on phenylAnalgesic propertiesLacks pyridine substitution
4-(2-Aminoethyl)-5-phenyl-1H-pyrazol-3(2H)Aminoethyl instead of aminopropylAntimicrobial activityDifferent side chain length
4-AminoantipyrineSimple pyrazolone structureAnalgesic and anti-inflammatoryNo pyridine ring present

The presence of both the pyridine group and the unique aminopropyl substituent distinguishes this compound from others, potentially enhancing its biological activity and specificity towards certain targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, highlighting their therapeutic potential:

  • Antitumor Studies : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For example, studies focused on BRAF inhibitors demonstrate the importance of structural modifications in enhancing efficacy against resistant cancer types .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory effects have revealed that certain pyrazole derivatives can significantly reduce nitric oxide production in macrophages, indicating a potential mechanism for their therapeutic action against inflammatory diseases .
  • Antimicrobial Efficacy : In vitro assays have demonstrated that related compounds exhibit significant antifungal activity against various phytopathogenic fungi, suggesting potential applications in agricultural settings as well as in human medicine .

Properties

IUPAC Name

4-(3-aminopropyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-5-1-2-9-10(14-15-11(9)16)8-3-6-13-7-4-8/h3-4,6-7H,1-2,5,12H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFJPXZFJOUCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(C(=O)NN2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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